molecular formula C17H15N3O B11843614 5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 51916-89-3

5-Methyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B11843614
CAS No.: 51916-89-3
M. Wt: 277.32 g/mol
InChI Key: CQCKOVZRWXWCKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-2,3-dihydro-1H-pyridazino[4,5-b]indol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with 3-methyl-2-butanone in the presence of a strong acid catalyst, followed by cyclization to form the desired pyridazinoindole structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-2,3-dihydro-1H-pyridazino[4,5-b]indol-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridazinoindoles, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-2,3-dihydro-1H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, leading to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-phenyl-2,3-dihydro-1H-pyridazino[4,5-b]indol-4(5H)-one stands out due to its unique structural features and diverse biological activities.

Properties

CAS No.

51916-89-3

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

5-methyl-1-phenyl-2,3-dihydro-1H-pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C17H15N3O/c1-20-13-10-6-5-9-12(13)14-15(11-7-3-2-4-8-11)18-19-17(21)16(14)20/h2-10,15,18H,1H3,(H,19,21)

InChI Key

CQCKOVZRWXWCKF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)NNC3C4=CC=CC=C4

Origin of Product

United States

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